Nonyl Phosphorodichloridate
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Overview
Description
Nonyl Phosphorodichloridate is an organophosphorus compound characterized by the presence of a nonyl group attached to a phosphorodichloridate moiety. This compound is part of the broader class of phosphorochloridates, which are known for their tetrahedral structure and sensitivity to hydrolysis. This compound is typically colorless and is used in various chemical reactions due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonyl Phosphorodichloridate can be synthesized through the reaction of nonyl alcohol with phosphoryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
Nonyl Alcohol+Phosphoryl Chloride→Nonyl Phosphorodichloridate+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Nonyl Phosphorodichloridate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where nucleophiles such as amines or alcohols attack the phosphorus atom, replacing one of the chlorine atoms.
Hydrolysis: In the presence of water, this compound hydrolyzes to form nonyl phosphate and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with this compound to form phosphoramidates.
Alcohols: React to form phosphates.
Water: Causes hydrolysis under mild conditions.
Major Products:
Phosphoramidates: Formed from reactions with amines.
Phosphates: Formed from reactions with alcohols.
Nonyl Phosphate: Formed from hydrolysis.
Scientific Research Applications
Nonyl Phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: Used as a phosphorylating agent in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying phosphorylation processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Nonyl Phosphorodichloridate involves the formation of a tetrahedral intermediate during nucleophilic substitution reactions. The phosphorus atom, being electrophilic, is attacked by nucleophiles, leading to the displacement of a chlorine atom. This mechanism is crucial in the formation of phosphoramidates and phosphates, which are important in various biochemical processes.
Comparison with Similar Compounds
Diethyl Phosphorochloridate: Similar in structure but with ethyl groups instead of nonyl.
Phenyl Phosphorodichloridate: Contains a phenyl group, used in peptide synthesis.
Cholesteryl Phosphorodichloridate: Used in steroid chemistry.
Uniqueness: Nonyl Phosphorodichloridate is unique due to its long nonyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the modification of biomolecules and the synthesis of amphiphilic compounds.
Properties
IUPAC Name |
1-dichlorophosphoryloxynonane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Cl2O2P/c1-2-3-4-5-6-7-8-9-13-14(10,11)12/h2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTQXQPRPILKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOP(=O)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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